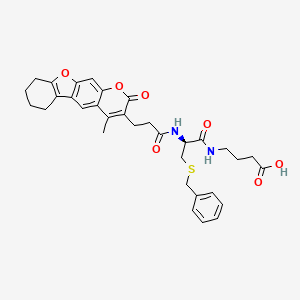![molecular formula C17H33NO3 B15174072 3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide CAS No. 920277-65-2](/img/structure/B15174072.png)
3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide is a synthetic organic compound that has garnered attention due to its unique structure and versatile applications across various scientific fields. This compound features a cyclopentyl group, a nonan-2-yl chain with hydroxyl groups at the first and third positions, and a propanamide group, making it an interesting subject of study in both academic and industrial research settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide can involve multiple steps, starting with the preparation of the cyclopentyl group and the nonan-2-yl chain. One common method includes:
Formation of the Cyclopentyl Group: : Starting from cyclopentane, the cyclopentyl group can be introduced through hydrogenation or by using cyclopentanone in the presence of reducing agents such as sodium borohydride.
Preparation of the Nonan-2-yl Chain: : The synthesis of the nonan-2-yl chain typically involves the addition of hydroxyl groups to a nonane backbone. This step might require regioselective hydroxylation using reagents like osmium tetroxide.
Amide Formation: : The final step involves the coupling of the cyclopentyl and nonan-2-yl moieties via an amide bond, using reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound requires optimization for yield and cost-effectiveness. This process often employs:
Batch Reactors: : For controlled addition of reagents and maintaining reaction conditions.
Continuous Flow Systems: : For higher efficiency and consistency in product quality.
Advanced Catalysts: : To enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide undergoes various types of chemical reactions, including:
Oxidation: : The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: : Reduction of the amide group to an amine using lithium aluminium hydride.
Substitution: : Halogenation of the cyclopentyl group using halogenating agents like bromine.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, sodium dichromate, or oxygen under catalytic conditions.
Reduction: : Lithium aluminium hydride or sodium borohydride.
Substitution: : Bromine, chlorine, or fluorine under controlled conditions.
Major Products Formed
Oxidation: : Corresponding ketones or carboxylic acids.
Reduction: : Amines.
Substitution: : Halogenated derivatives of the compound.
科学的研究の応用
3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide has several scientific research applications, including:
Chemistry: : As an intermediate in organic synthesis, it can be used to develop more complex molecules.
Biology: : In biochemical studies, it can act as a ligand in enzyme inhibition assays.
Medicine: : Investigated for its potential therapeutic properties, particularly in anti-inflammatory and anticancer research.
Industry: : Utilized in the development of specialty chemicals and materials due to its unique structural properties.
作用機序
The mechanism by which 3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide exerts its effects involves interaction with molecular targets, such as specific enzymes or receptors. For instance:
Enzyme Inhibition: : It may inhibit certain enzymes by binding to their active sites, thus blocking substrate access.
Signal Pathway Modulation: : It can modulate signal transduction pathways by affecting receptor-ligand interactions.
類似化合物との比較
Compared to other similar compounds, 3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity.
List of Similar Compounds
N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide: : Without the cyclopentyl group.
3-Cyclopentylpropanamide: : Lacking the hydroxylated nonan-2-yl chain.
N-[(2S)-1,3-dihydroxyhexan-2-yl]propanamide: : With a shorter alkyl chain.
特性
CAS番号 |
920277-65-2 |
|---|---|
分子式 |
C17H33NO3 |
分子量 |
299.4 g/mol |
IUPAC名 |
3-cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide |
InChI |
InChI=1S/C17H33NO3/c1-2-3-4-5-10-16(20)15(13-19)18-17(21)12-11-14-8-6-7-9-14/h14-16,19-20H,2-13H2,1H3,(H,18,21)/t15-,16?/m0/s1 |
InChIキー |
ZSGAEXCRJZKLKZ-VYRBHSGPSA-N |
異性体SMILES |
CCCCCCC([C@H](CO)NC(=O)CCC1CCCC1)O |
正規SMILES |
CCCCCCC(C(CO)NC(=O)CCC1CCCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


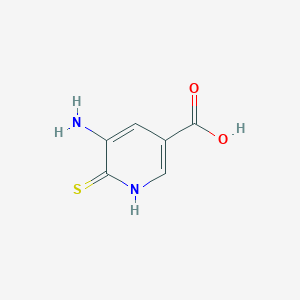
![6,12-Bis[(triethylsilyl)oxy]tetracene-5,11-dione](/img/structure/B15174002.png)
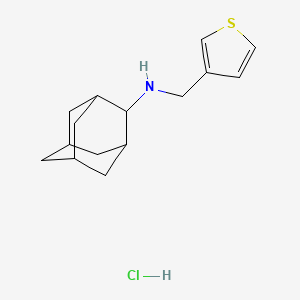
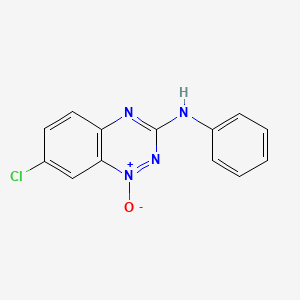
![[3-(1H-tetrazol-1-yl)phenyl]boronic acid](/img/structure/B15174018.png)
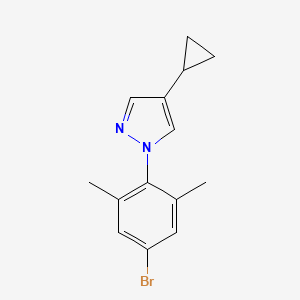
![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-propoxyphenyl)diazene](/img/structure/B15174037.png)
![4-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}morpholine](/img/structure/B15174041.png)

![(10S,11R,15S,16R)-13-naphthalen-1-yl-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B15174053.png)
![BenzaMide, 2-broMo-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-](/img/structure/B15174065.png)
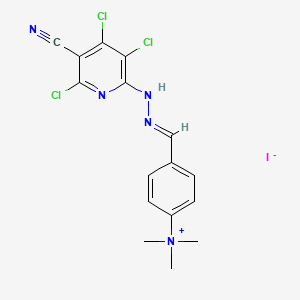
![[1-(Ethylamino)cyclobutyl]methanol](/img/structure/B15174087.png)
